molecular formula C15H12N4O3 B1419316 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1031977-09-9

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1419316
M. Wt: 296.28 g/mol
InChI Key: QNZFUZAOBNYSEM-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as 4-methoxy-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid (MPTCA), is a novel compound that has recently been studied for its biochemical and physiological effects. MPTCA has been found to have potential applications in scientific research, as well as for numerous lab experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the key applications of 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives is in the synthesis of antimicrobial compounds. For instance, N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carbonitriles and alkyl N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carboxylic acid esters have been synthesized, showing moderate antimicrobial activity (Komsani et al., 2015).

Synthesis of Novel Compounds

The compound is used as an intermediate in the synthesis of other complex molecules. For example, it serves as an important intermediate in the synthesis of the anticoagulant apixaban (Wang et al., 2017).

Antifungal Activity

Derivatives of 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, like 1,2,4-triazole-3-one derivatives, have been synthesized and evaluated for their antimicrobial activity, with some showing good activity against test microorganisms (Fandaklı et al., 2012).

Role in Chemical Modification and Pharmacological Potential

The derivatives of this compound play a significant role in medicine and pharmacy due to their chemical modification possibilities and pharmacological potential. They are particularly noted for their interaction with various biological targets (Fedotov et al., 2022).

Metabolism Study

A study of the metabolism of a related compound, morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, using chromatography and mass spectrometry, provides insights into the metabolic pathways of these compounds (Varynskyi et al., 2020).

Structural Determination and Synthesis

The structural determination and synthesis of related compounds, such as 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, are also significant areas of research. These studies contribute to the understanding of the compound's chemical properties and potential applications (Kariuki et al., 2022).

properties

IUPAC Name

1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-22-12-6-4-11(5-7-12)19-14(10-3-2-8-16-9-10)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZFUZAOBNYSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

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